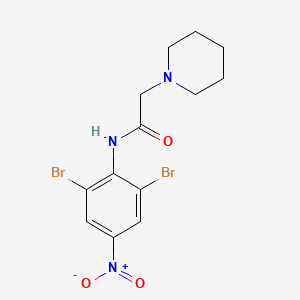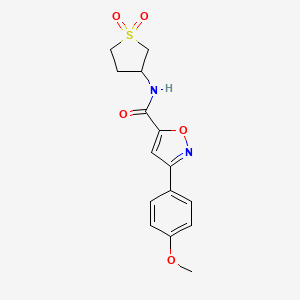
5-bromo-N-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromine atom: Bromination of the pyrimidine ring is carried out using brominating agents such as bromine or N-bromosuccinimide.
Attachment of the methoxyphenyl group: This step involves the coupling of the methoxyphenyl group to the pyrimidine core, often using palladium-catalyzed cross-coupling reactions.
Formation of the carboxamide group: The carboxamide group is introduced through amidation reactions, typically using amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can be performed on the carboxamide group to yield corresponding amines.
Substitution: The bromine atom on the pyrimidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the methoxyphenyl group.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-methoxyphenyl)-2-(pyrrolidin-1-yl)pyrimidine-4-carboxamide: Unique due to its specific substitution pattern and functional groups.
Other pyrimidine derivatives: Compounds such as 5-bromo-2-(pyrrolidin-1-yl)pyrimidine and 5-bromo-N-(3-methoxyphenyl)pyrimidine-4-carboxamide share structural similarities but differ in their substitution patterns and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C16H17BrN4O2 |
|---|---|
Molecular Weight |
377.24 g/mol |
IUPAC Name |
5-bromo-N-(3-methoxyphenyl)-2-pyrrolidin-1-ylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H17BrN4O2/c1-23-12-6-4-5-11(9-12)19-15(22)14-13(17)10-18-16(20-14)21-7-2-3-8-21/h4-6,9-10H,2-3,7-8H2,1H3,(H,19,22) |
InChI Key |
DIHVSULOHPSZJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NC(=NC=C2Br)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11469093.png)
![7-(2,3-Dimethoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11469100.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(2-methylphenyl)amino]propan-2-yl}propanamide](/img/structure/B11469102.png)

![Methyl 2-[2-(morpholin-4-yl)-2-oxoacetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11469112.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11469120.png)
![N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11469122.png)
![3-[(4-chlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-1,3,5-trihydro-6H,7H,8 H,9H-1,3-diazaperhydroepino[1,2-h]purine-2,4-dione](/img/structure/B11469125.png)

![2-(4-Methylphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11469130.png)
![2-[(4-chlorophenoxy)methyl]-1-(naphthalen-1-ylmethyl)-1H-benzimidazole](/img/structure/B11469140.png)
![6-{4-[(7-Chloroquinolin-4-yl)amino]phenyl}-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11469143.png)
![4-(4-Bromophenyl)-2-oxo-6-(4-{[7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11469156.png)
![methyl 6-{[(2,3,4-trimethoxyphenyl)carbonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B11469161.png)
